molecular formula C9H15Cl2N3O B1603343 2-(Piperidin-4-yloxy)pyrazine dihydrochloride CAS No. 950649-21-5

2-(Piperidin-4-yloxy)pyrazine dihydrochloride

Cat. No.: B1603343
CAS No.: 950649-21-5
M. Wt: 252.14 g/mol
InChI Key: CIYZUZVEWDMGLX-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxy)pyrazine dihydrochloride is a chemical compound with the molecular formula C9H13N3O·2HCl and a molecular weight of 252.14. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of 2-(Piperidin-4-yloxy)pyrazine dihydrochloride typically involves the reaction of piperidine derivatives with pyrazine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

2-(Piperidin-4-yloxy)pyrazine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(Piperidin-4-yloxy)pyrazine dihydrochloride is widely used in scientific research, particularly in:

Mechanism of Action

The exact mechanism of action of 2-(Piperidin-4-yloxy)pyrazine dihydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate its precise effects and mechanisms .

Comparison with Similar Compounds

2-(Piperidin-4-yloxy)pyrazine dihydrochloride is unique due to its specific structure and properties. Similar compounds include:

These compounds share some similarities but also exhibit distinct differences that make this compound unique in its applications and properties.

Properties

IUPAC Name

2-piperidin-4-yloxypyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2ClH/c1-3-10-4-2-8(1)13-9-7-11-5-6-12-9;;/h5-8,10H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYZUZVEWDMGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589988
Record name 2-[(Piperidin-4-yl)oxy]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950649-21-5
Record name 2-[(Piperidin-4-yl)oxy]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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